molecular formula C21H21ClN4O4S3 B12152497 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12152497
M. Wt: 525.1 g/mol
InChI Key: JQLSPWDIHYZHDI-RMORIDSASA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting their function. The presence of the chlorophenyl and trimethoxyphenyl groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
  • **5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole-2-thiol
  • **2-[(2,4,5-trimethoxyphenyl)methylideneamino]-1,3,4-thiadiazole

Uniqueness

The unique combination of the chlorophenyl and trimethoxyphenyl groups in 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide enhances its chemical and biological properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H21ClN4O4S3

Molecular Weight

525.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4O4S3/c1-28-16-9-18(30-3)17(29-2)8-14(16)10-23-24-19(27)12-32-21-26-25-20(33-21)31-11-13-6-4-5-7-15(13)22/h4-10H,11-12H2,1-3H3,(H,24,27)/b23-10-

InChI Key

JQLSPWDIHYZHDI-RMORIDSASA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC)OC

Origin of Product

United States

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